molecular formula C7H7F9O B1598018 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-1-ol CAS No. 239463-96-8

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-1-ol

Cat. No. B1598018
M. Wt: 278.12 g/mol
InChI Key: WHNVWOCZLNZDCM-UHFFFAOYSA-N
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Description

“4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-1-ol” is a chemical compound with the CAS number 239463-96-8 . It is related to “4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexanoic acid”, which has a molecular weight of 292.1 .


Molecular Structure Analysis

The InChI code for the related compound “4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexanoic acid” is 1S/C7H5F9O2/c8-4(6(11,12)13,2-1-3(17)18)5(9,10)7(14,15)16/h1-2H2,(H,17,18) . This provides a standardized way to represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

The related compound “4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexanoic acid” is a liquid at ambient temperature . More specific physical and chemical properties of “4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-1-ol” are not available in the sources I found.

Scientific Research Applications

Hydrogen-Bonded Molecular Crystals

A study by Maly et al. (2007) explores the engineering of hydrogen-bonded molecular crystals using hexaphenylbenzene derivatives. This research highlights the importance of molecular design in creating predetermined crystal properties, such as high hydrogen bond counts and guest volume accessibility, which are crucial for developing advanced materials with specific functionalities (Maly, Gagnon, Maris, & Wuest, 2007).

Polymer Precursors from Bio-Based Chemicals

Buntara et al. (2012) conducted catalyst screening studies on converting hexanetriol to hexanediol, a valuable polymer precursor. This work underscores the potential of using bio-based chemicals for synthesizing important industrial compounds, aligning with sustainability goals in material science (Buntara, Noel, Phua, Melián-Cabrera, Vries, & Heeres, 2012).

Gold Clustering in Molecular Complexes

Research by López‐de‐Luzuriaga et al. (1997) on gold clustering in long-chain thiols and amines provides insights into the structural and bonding characteristics of gold in various molecular complexes. Understanding these interactions is crucial for applications in catalysis and material science (López‐de‐Luzuriaga, Sladek, Schier, & Schmidbaur, 1997).

Polymerization Catalysis

Yashiro et al. (2010) investigated the polymerization of cyclosiloxanes using triflic acid and metal triflates, shedding light on the catalytic processes that govern polymer synthesis. This research contributes to the development of new polymeric materials with tailored properties (Yashiro, Kricheldorf, & Schwarz, 2010).

Redox Systems in Organic Chemistry

A study by Han et al. (2008) on hexakis(4-(N-butylpyridylium))benzene showcases the exploration of redox systems in organic chemistry, providing a basis for developing new materials and reactions based on electron transfer processes (Han, Vaid, & Rheingold, 2008).

Safety And Hazards

The related compound “4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexanoic acid” has a GHS05 pictogram, indicating that it is corrosive. The signal word is “Danger”, and the hazard statement is H314, indicating that it causes severe skin burns and eye damage. The precautionary statement is P270, advising not to eat, drink, or smoke when using this product .

properties

IUPAC Name

4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F9O/c8-4(2-1-3-17,6(11,12)13)5(9,10)7(14,15)16/h17H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNVWOCZLNZDCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379357
Record name 3(Perfluoro-2-butyl)propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-1-ol

CAS RN

239463-96-8
Record name 3(Perfluoro-2-butyl)propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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